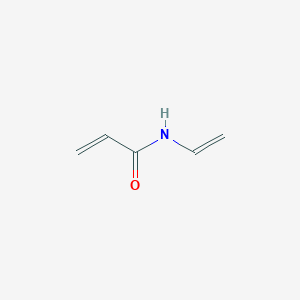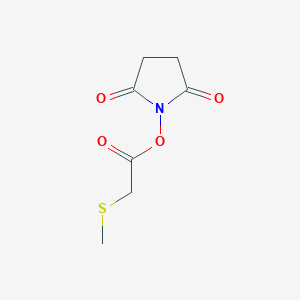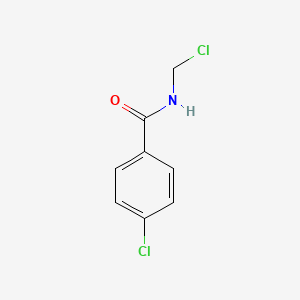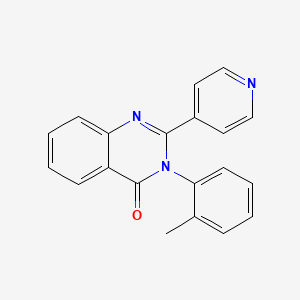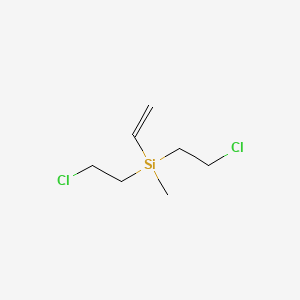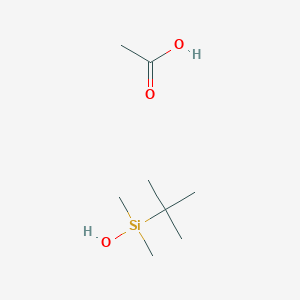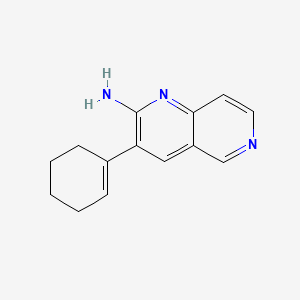![molecular formula C18H14N4O2S B14667589 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline CAS No. 50828-20-1](/img/structure/B14667589.png)
2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline typically involves the reaction of 2,4-diaminoquinazoline with 2-naphthylsulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds through the formation of a sulfonamide linkage between the quinazoline and naphthyl groups.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted quinazoline derivatives
Aplicaciones Científicas De Investigación
2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antimalarial properties.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in folate metabolism, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminoquinazoline: A precursor in the synthesis of 2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline.
2,4-Diamino-6-quinazolinesulfonamides: Known for their antimalarial activity
Uniqueness
This compound is unique due to its specific naphthylsulfonyl substitution, which imparts distinct biological activities compared to other quinazoline derivatives. This substitution enhances its potential as an anticancer and antibacterial agent .
Propiedades
Número CAS |
50828-20-1 |
|---|---|
Fórmula molecular |
C18H14N4O2S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
5-naphthalen-2-ylsulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4O2S/c19-17-16-14(21-18(20)22-17)6-3-7-15(16)25(23,24)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H4,19,20,21,22) |
Clave InChI |
GVFOXCQJLIDWKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=CC4=C3C(=NC(=N4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


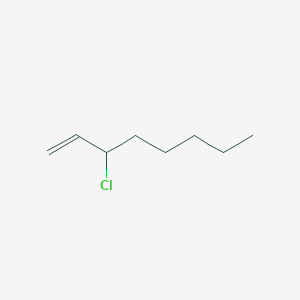

![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)

